N-Boc-piperazine-2,2,6,6-D4

Catalog No.
S13975154
CAS No.
M.F
C9H18N2O2
M. Wt
190.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Boc-piperazine-2,2,6,6-D4

Product Name

N-Boc-piperazine-2,2,6,6-D4

IUPAC Name

tert-butyl 2,2,6,6-tetradeuteriopiperazine-1-carboxylate

Molecular Formula

C9H18N2O2

Molecular Weight

190.28 g/mol

InChI

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-6-4-10-5-7-11/h10H,4-7H2,1-3H3/i6D2,7D2

InChI Key

CWXPZXBSDSIRCS-KXGHAPEVSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1

Isomeric SMILES

[2H]C1(CNCC(N1C(=O)OC(C)(C)C)([2H])[2H])[2H]

N-Boc-piperazine-2,2,6,6-D4 is a deuterated derivative of N-Boc-piperazine, characterized by the presence of four deuterium atoms at the 2 and 6 positions of the piperazine ring. The compound has the molecular formula C9H14D4N2O2C_9H_{14}D_4N_2O_2 and a molecular weight of approximately 182.25 g/mol. The N-Boc (tert-butoxycarbonyl) group serves as a protective group for the amine functionality, enhancing the compound's stability and reactivity in various

  • Buchwald-Hartwig Coupling: This reaction allows for the coupling of N-Boc-piperazine-2,2,6,6-D4 with aryl halides using palladium catalysts. The presence of the N-Boc group facilitates the reaction by stabilizing the piperazine nitrogen .
  • SN Ar Reactions: The compound can undergo nucleophilic aromatic substitution reactions when reacted with electron-deficient aromatic compounds .
  • Deprotection Reactions: Upon treatment with acids, the N-Boc group can be removed to yield free piperazine derivatives, which can then participate in further reactions or serve as intermediates in drug synthesis .

N-Boc-piperazine-2,2,6,6-D4 and its derivatives have been studied for their biological activities. The piperazine scaffold is known to exhibit various pharmacological properties, including:

  • Anxiolytic Effects: It has been used in the synthesis of deuterated forms of anxiolytic drugs such as Buspirone, which acts on serotonin receptors to alleviate anxiety symptoms .
  • Antiviral Activity: Piperazine derivatives have shown potential against noroviruses and other pathogens, making them candidates for further development as antiviral agents .

The synthesis of N-Boc-piperazine-2,2,6,6-D4 can be accomplished through several methods:

  • Deuterated Piperazine Preparation: Starting from commercially available piperazines, deuteration can be achieved through various hydrogen-deuterium exchange methods.
  • Boc Protection: The piperazine is treated with tert-butoxycarbonyl anhydride or similar reagents under acidic or basic conditions to introduce the N-Boc protecting group.
  • Purification: The product is typically purified using chromatography techniques to isolate high-purity N-Boc-piperazine-2,2,6,6-D4 .

N-Boc-piperazine-2,2,6,6-D4 has several applications:

  • Pharmaceutical Development: It serves as an intermediate in synthesizing various pharmacologically active compounds.
  • Isotope Labeling: Its deuterated form is particularly valuable in studies involving mass spectrometry and nuclear magnetic resonance spectroscopy for tracking metabolic pathways and reaction mechanisms .
  • Research Tool: Used in studies investigating the structure-activity relationships of piperazine-containing drugs.

Studies involving N-Boc-piperazine-2,2,6,6-D4 often focus on its interactions with biological targets:

  • Receptor Binding Studies: Research has demonstrated that compounds derived from this scaffold can bind to various receptors such as serotonin and dopamine receptors .
  • Mechanistic Studies: The isotopic labeling helps elucidate mechanisms of action by providing insights into metabolic pathways and interactions at a molecular level.

Several compounds share structural similarities with N-Boc-piperazine-2,2,6,6-D4. Here are some notable examples:

Compound NameStructureUnique Features
N-Boc-piperazineN-Boc-piperazineNon-deuterated form; widely used in drug synthesis
1-Methylpiperazine1-MethylpiperazineContains a methyl group; different biological activities
1-(3-Chlorophenyl)piperazine1-(3-Chlorophenyl)piperazineSubstituted piperazines with varying receptor affinities

Uniqueness

N-Boc-piperazine-2,2,6,6-D4's uniqueness lies in its deuterated nature which allows for enhanced tracking in biological studies and provides insights into pharmacokinetics that non-deuterated analogs cannot offer. This feature makes it particularly valuable in drug development and mechanistic studies.

XLogP3

0.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

190.161934805 g/mol

Monoisotopic Mass

190.161934805 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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